molecular formula C10H15Cl2N3O2 B6168864 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride CAS No. 1279027-16-5

6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B6168864
CAS No.: 1279027-16-5
M. Wt: 280.15 g/mol
InChI Key: YRQGGWVGZODMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C10H14N3O2·2HCl. It is a derivative of pyridine and piperazine, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride typically involves the reaction of 6-chloronicotinic acid with piperazine. The reaction is carried out in a suitable solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring plays a crucial role in the binding affinity and specificity of the compound, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 6-(piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride
  • 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester

Comparison: 6-(piperazin-1-yl)pyridine-3-carboxylic acid dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability. Compared to its hydrochloride counterpart, the dihydrochloride form is more suitable for certain biological and chemical applications. The presence of the piperazine ring also distinguishes it from other pyridine derivatives, providing unique chemical reactivity and biological activity.

Properties

CAS No.

1279027-16-5

Molecular Formula

C10H15Cl2N3O2

Molecular Weight

280.15 g/mol

IUPAC Name

6-piperazin-1-ylpyridine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C10H13N3O2.2ClH/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,14,15);2*1H

InChI Key

YRQGGWVGZODMPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C(=O)O.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.